N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide

Description

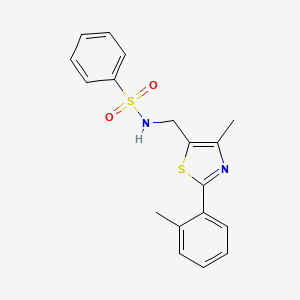

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with a methyl group at position 4, an o-tolyl (ortho-methylphenyl) group at position 2, and a benzenesulfonamide moiety linked via a methylene bridge at position 3. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, particularly as intermediates for synthesizing bioactive heterocycles .

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-13-8-6-7-11-16(13)18-20-14(2)17(23-18)12-19-24(21,22)15-9-4-3-5-10-15/h3-11,19H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBOFIHWXNRMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 4-methyl-2-(o-tolyl)thiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 345.43 g/mol

- IUPAC Name : N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide

The structure of this compound includes a thiazole ring, which is known for its biological activity, making it a subject of interest in drug development.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds with similar thiazole structures showed effectiveness against various bacterial strains using disc diffusion methods . The presence of the sulfonamide group enhances the antibacterial properties by acting on bacterial enzymes.

Antidiabetic Activity

Research has also highlighted the potential of this compound in managing diabetes. A synthesis of related compounds showed promising results in lowering blood glucose levels in diabetic models . The mechanism is hypothesized to involve the modulation of insulin signaling pathways.

Synthesis and Evaluation of Thiazole Derivatives

A notable study synthesized several thiazole derivatives, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited notable antibacterial and antidiabetic properties compared to standard drugs .

| Compound | Activity Type | Standard Drug Comparison |

|---|---|---|

| This compound | Antibacterial | Effective against Staphylococcus aureus |

| N-(5-[2-[4-bromophenyl amino]acetyloxazole]-4-methyl-benzenesulfonamide | Antidiabetic | Significant reduction in blood glucose levels |

Structure-Activity Relationship (SAR) Analysis

The SAR analysis revealed that modifications on the thiazole ring significantly impact biological activity. For example, substituents such as methyl or halogen groups enhance both antimicrobial and antidiabetic effects .

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing thiazole-sulfonamide scaffolds, focusing on structural variations, synthesis, physicochemical properties, and biological activity.

Structural Analogues

Physicochemical Properties

- Melting Points : The o-tolyl group in the target compound may reduce crystallinity compared to para-substituted analogs. For example, 12c (pyrimidine-thiazole hybrid) has a high melting point (314–315°C) due to extended conjugation and hydrogen bonding .

- HPLC Retention : Substituents like ethyl or propyl groups in 12h and 12i increase hydrophobicity, reflected in longer HPLC retention times (11.32–11.57 min) compared to simpler thiazoles .

Key Research Findings

- For example, N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide (para-tolyl) shows higher reactivity in cyclocondensation reactions than ortho-substituted derivatives .

- Biological Selectivity: Compounds with azo linkers () exhibit distinct antibacterial spectra compared to non-azo analogs, underscoring the role of conjugation in target interactions .

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antitubercular applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.49 g/mol. The compound features a thiazole ring linked to a benzenesulfonamide moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclocondensation reaction between specific precursors, including thiazole derivatives and benzenesulfonamides. Various methods have been reported in the literature, emphasizing the optimization of reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that sulfamethaoxazole incorporated 4-thiazolidinone hybrids showed promising anti-mycobacterial activity against strains such as Mycobacterium tuberculosis and M. bovis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7a | M. bovis | 0.058 | |

| 7g | M. tuberculosis | 0.22 | |

| 3a | S. pneumoniae | 0.008 | |

| 3b | S. aureus | 0.012 |

The compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, indicating their potential as effective antimicrobial agents.

Antitubercular Activity

The antitubercular efficacy of this compound has been assessed in vitro against various strains of Mycobacterium. Notably, compounds exhibiting thiazole structures have shown IC values indicating strong inhibitory effects against M. tuberculosis strains.

Table 2: Antitubercular Activity Assessment

These findings suggest that the compound may act on specific targets within the bacterial cells, potentially disrupting vital processes necessary for bacterial survival.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Study on Antimycobacterial Activity : A recent investigation focused on the synthesis of thiazolidinone hybrids, which demonstrated significant antitubercular activity against M. tuberculosis with promising selectivity indices, indicating lower cytotoxicity compared to standard treatments .

- Antibacterial Potency : Another study reported that various thiazole derivatives exhibited superior antibacterial potency compared to reference drugs like ampicillin and streptomycin, with MIC values ranging from 0.0033 to 0.046 µg/mL against different Gram-positive pathogens .

Q & A

Q. What synthetic methodologies are effective for preparing N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzenesulfonamide and its derivatives?

Answer: The synthesis typically involves coupling a sulfonyl chloride derivative with a thiazole-containing precursor. For example:

- Step 1: React compound 4 (thiazolyl intermediate) with sulfonyl chloride (1.1 mmol) in dry pyridine under stirring for 5 hours at room temperature .

- Step 2: Acidify the mixture with diluted HCl (pH 5–6), filter the precipitate, and purify via flash chromatography. Yields range from 40–76% depending on substituents .

- Key characterization: Use H/C NMR to confirm regiochemistry and RP-HPLC (e.g., tR 11.25 min, method A) for purity validation .

Table 1: Representative Synthesis Yields for Analogous Compounds

| Substituent on Thiazole | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 4-Methyl, o-tolyl | 55 | 99% | |

| 5-Fluoro, pyrimidine | 24 | 99% | |

| Quinazolin-2-yl | 43 | 95% |

Q. How can researchers resolve discrepancies between biochemical and cellular activity data for this compound?

Answer: Contradictions may arise from:

- Solubility issues: Use DMSO stock solutions ≤10 mM and validate stability via LC-MS.

- Off-target effects: Perform kinase selectivity profiling (e.g., CDK1, CDK2, CDK7, CDK9) in biochemical assays (IC50 ranges: 1–100 nM) .

- Cellular permeability: Measure logP values (e.g., 2.8–3.5 for analogs) and correlate with cellular IC50.

Advanced Research Questions

Q. What structural modifications enhance kinase selectivity while maintaining potency?

Answer:

- Pyrimidine substitution: Introducing 5-fluoro or 5-cyano groups on the pyrimidine ring improves CDK9 inhibition (IC50 < 10 nM) but may reduce selectivity .

- Thiazole optimization: Replace o-tolyl with 4-(trifluoromethyl)phenyl to enhance hydrophobic interactions in the ATP-binding pocket (X-ray crystallography data) .

- Methylation: Adding a methyl group to the sulfonamide nitrogen reduces metabolic instability .

Table 2: Selectivity Profiles of Key Derivatives

| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|---|

| Parent Compound | 12 | 85 | 7.1 |

| 5-Fluoro-pyrimidine | 8 | 120 | 15.0 |

| 4-CF3-Thiazole | 5 | 200 | 40.0 |

Q. How can X-ray crystallography guide the design of analogs targeting CDK9?

Methodology:

Q. What strategies address low aqueous solubility in in vivo studies?

Answer:

- Prodrug approach: Synthesize amide prodrugs (e.g., N-methyl derivatives) with improved logD values (e.g., from 2.5 to 1.8) .

- Formulation: Use PEG-400/water (70:30) or cyclodextrin-based carriers to enhance solubility ≥10 mg/mL .

- Validation: Measure plasma pharmacokinetics in rodent models (Cmax > 1 µM at 10 mg/kg) .

Q. How do researchers validate target engagement in cellular models?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.